molecular formula C9H8F3NO2 B1303475 Methyl 2-methyl-6-(trifluoromethyl)nicotinate CAS No. 205582-88-3

Methyl 2-methyl-6-(trifluoromethyl)nicotinate

Cat. No.: B1303475
CAS No.: 205582-88-3
M. Wt: 219.16 g/mol
InChI Key: NEBSPXCPFDLIHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-methyl-6-(trifluoromethyl)nicotinate is a synthetic compound belonging to the class of nicotinic acid derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methyl-6-(trifluoromethyl)nicotinate can be synthesized through several methods. One common approach involves the reaction of methyl nicotinate with trifluoromethylating agents under controlled conditions. The reaction typically requires a base and is conducted at low temperatures to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-6-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into different derivatives with altered functional groups.

    Substitution: It can participate in substitution reactions where the trifluoromethyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 2-methyl-6-(trifluoromethyl)nicotinate has diverse applications in scientific research:

    Medicinal Chemistry: It is explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.

    Agrochemicals: The compound is used in the development of pesticides and herbicides due to its bioactive properties.

    Material Science: It contributes to the synthesis of advanced materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism by which methyl 2-methyl-6-(trifluoromethyl)nicotinate exerts its effects involves interactions with molecular targets and pathways. For instance, in medicinal applications, it may act on specific enzymes or receptors, modulating their activity and leading to therapeutic outcomes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-6-(trifluoromethyl)nicotinate
  • Methyl 2-bromo-6-(trifluoromethyl)nicotinate
  • Methyl 2-methyl-6-phenyl-4-(trifluoromethyl)nicotinate

Uniqueness

Methyl 2-methyl-6-(trifluoromethyl)nicotinate is unique due to its specific trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and bioactivity, making it valuable in various applications compared to its analogs.

Properties

IUPAC Name

methyl 2-methyl-6-(trifluoromethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c1-5-6(8(14)15-2)3-4-7(13-5)9(10,11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEBSPXCPFDLIHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(F)(F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381437
Record name Methyl 2-methyl-6-(trifluoromethyl)nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205582-88-3
Record name Methyl 2-methyl-6-(trifluoromethyl)nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 2-methyl-6-(trifluoromethyl)nicotinate
Reactant of Route 2
Reactant of Route 2
Methyl 2-methyl-6-(trifluoromethyl)nicotinate
Reactant of Route 3
Reactant of Route 3
Methyl 2-methyl-6-(trifluoromethyl)nicotinate
Reactant of Route 4
Reactant of Route 4
Methyl 2-methyl-6-(trifluoromethyl)nicotinate
Reactant of Route 5
Reactant of Route 5
Methyl 2-methyl-6-(trifluoromethyl)nicotinate
Reactant of Route 6
Reactant of Route 6
Methyl 2-methyl-6-(trifluoromethyl)nicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.